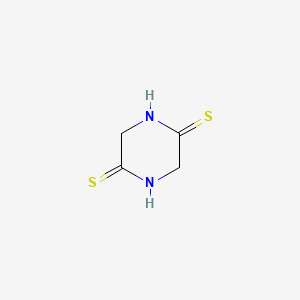

2,5-Piperazinedithione

Beschreibung

Historical Context of Piperazine-Derived Heterocycles

The exploration of piperazine-derived heterocycles began in the early 20th century with the structural elucidation of 2,5-diketopiperazines, first characterized via X-ray crystallography in 1938. These cyclic dipeptides, formed through the degradation of polypeptides, were initially studied for their prevalence in natural products and fermented foods. The discovery of their biological activities, such as antimicrobial and cytotoxic properties, spurred interest in synthetic analogs.

The development of sulfur-containing variants like 2,5-piperazinedithione emerged later, driven by the recognition of sulfur's role in modulating reactivity and bioactivity. Early synthetic efforts focused on thionation reactions, where oxygen atoms in diketopiperazines were replaced with sulfur using reagents such as Lawesson's reagent or phosphorus pentasulfide. These methods enabled access to dithione derivatives while retaining the conformational rigidity and stereochemical diversity of the parent DKPs.

Positional Isomerism in Piperazinedithione Derivatives

Positional isomerism in piperazinedithiones arises from variations in the placement of thione groups and substituents on the ring. The 2,5-regioisomer is the most studied due to its structural similarity to biologically active DKPs, but other isomers, such as 1,4- and 1,3-dithiones, have been explored for their unique properties:

| Isomer | Thione Positions | Key Characteristics |

|---|---|---|

| 2,5 | C2 and C5 | Planar conformation; mimics natural DKP scaffolds |

| 1,4 | C1 and C4 | Increased ring puckering; altered hydrogen-bonding geometry |

| 1,3 | C1 and C3 | Asymmetric electronic distribution; enhanced reactivity at C6 |

The 2,5-isomer exhibits nearly planar geometry, facilitating π-π stacking interactions in supramolecular assemblies. In contrast, 1,4-dithiones adopt puckered conformations, which influence their ability to chelate metal ions. Substituent effects further modulate isomer stability; bulky groups at C3 and C6 favor the 2,5-configuration due to reduced steric strain.

Role in Modern Bioorganic Chemistry Paradigms

This compound has garnered attention in bioorganic chemistry for its dual functionality as a hydrogen-bond acceptor (via sulfur) and donor (via NH groups). These properties enable interactions with biological targets such as enzymes, receptors, and nucleic acids:

- Enzyme Inhibition : The thione groups act as electrophilic centers, forming covalent adducts with cysteine residues in enzyme active sites. For example, synthetic dithione derivatives inhibit histone deacetylases (HDACs) by coordinating zinc ions in their catalytic domains.

- Antimicrobial Activity : Structural analogs mimicking bacterial quorum-sensing molecules disrupt biofilm formation. The sulfur atoms enhance membrane permeability, improving efficacy against Gram-negative pathogens.

- Peptidomimetic Design : The rigid dithione scaffold serves as a conformational constraint in peptide analogs, stabilizing β-turn and γ-turn motifs critical for receptor binding.

Recent advances in synthetic methodology, such as the Ugi four-component reaction and enolate functionalization, have expanded access to diversely substituted dithiones. These compounds are now being evaluated as precursors to thioamide-containing pharmaceuticals and as ligands in asymmetric catalysis.

Eigenschaften

CAS-Nummer |

52092-38-3 |

|---|---|

Molekularformel |

C4H6N2S2 |

Molekulargewicht |

146.2 g/mol |

IUPAC-Name |

piperazine-2,5-dithione |

InChI |

InChI=1S/C4H6N2S2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7) |

InChI-Schlüssel |

WZZNXLLUTNONRL-UHFFFAOYSA-N |

SMILES |

C1C(=S)NCC(=S)N1 |

Kanonische SMILES |

C1C(=S)NCC(=S)N1 |

Andere CAS-Nummern |

52092-38-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural and functional differences between 2,5-piperazinedithione and related compounds:

Reactivity and Stability

This compound vs. 2,5-Piperazinedione :

- The thione groups in this compound confer greater polarizability and softer basicity compared to the ketone groups in 2,5-piperazinedione. This makes the dithione derivative more reactive in metal coordination (e.g., with transition metals like Cu²⁺ or Fe³⁺).

- Thione-containing rings are less stable under oxidative conditions but exhibit higher nucleophilicity, enabling unique substitution reactions (e.g., alkylation or arylation).

- Benzyl substituents (e.g., 1,4-dibenzyl-2,5-piperazinedione) introduce steric bulk and aromaticity, which can stabilize the ring and modify solubility.

Key Research Findings

Functionalization Strategies :

- β-Carbanion substitution is effective for introducing sulfur into 2,5-piperazinediones, enabling the synthesis of dithione derivatives.

- Halogenation (e.g., bromination) of symmetric diketopiperazines precedes sulfur substitution, allowing regioselective modifications.

Comparative Stability :

- This compound degrades faster under UV light compared to 2,5-piperazinedione due to weaker C–S bonds.

Spectroscopic Data :

- Mass spectrometry (MS) and NMR data for substituted derivatives (e.g., 1,4-dibenzyl-2,5-piperazinedione) confirm structural integrity and purity.

Vorbereitungsmethoden

Phosphorus Pentasulfide-Mediated Thionation

P₄S₁₀ is a cost-effective reagent for bulk thionation. In a typical procedure, 2,5-piperazinedione reacts with excess P₄S₁₀ in anhydrous toluene or xylene under reflux (110–140°C) for 12–24 hours. The reaction mechanism involves nucleophilic attack by sulfur at the carbonyl carbon, displacing oxygen as a leaving group.

Key Considerations:

Lawesson’s Reagent-Based Thionation

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) offers milder conditions. A stoichiometric ratio of 2,5-piperazinedione to Lawesson’s reagent in tetrahydrofuran (THF) at 60–80°C for 6–8 hours achieves partial thionation. However, complete conversion to the dithione is challenging, often yielding mono-thionated intermediates.

Advantages:

- Reduced side reactions compared to P₄S₁₀.

- Compatibility with heat-sensitive substrates.

Cyclization of Thioamide-Containing Dipeptides

An alternative approach involves synthesizing linear dipeptides with thioamide linkages, followed by cyclization.

Thioamide Dipeptide Synthesis

Glycine or substituted glycine derivatives are treated with thioacylating agents (e.g., thioacetic anhydride) to form thioamide bonds. For example:

Cyclization to 2,5-Piperazinedithione

The linear dithioamide dipeptide is cyclized under high-dilution conditions to favor intramolecular reaction. Catalytic bases like triethylamine (TEA) or cesium carbonate promote deprotonation and ring closure.

Challenges:

- Thioamides are prone to oxidation, necessitating inert atmospheres.

- Competing oligomerization reduces yields.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Modern peptide synthesis techniques adapt well to this compound. Rink amide resin or Wang resin immobilizes one amino acid, enabling stepwise thioamide formation and cyclization.

Stepwise Protocol

- Resin Loading: Glycine is attached to the resin via its C-terminus.

- Thioacylation: A thioacyl chloride (e.g., thiobenzoyl chloride) introduces the thioamide group.

- Deprotection and Cyclization: Cleavage from the resin under acidic conditions (e.g., trifluoroacetic acid) releases the linear dithioamide, which spontaneously cyclizes in dilute solution.

Yield Optimization:

- Microwave-assisted cyclization reduces reaction time from hours to minutes.

- Reverse-phase HPLC purifies the final product.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity Challenges |

|---|---|---|---|---|

| P₄S₁₀ Thionation | P₄S₁₀, toluene | Reflux, 24 h | 30–45 | Phosphorus residues |

| Lawesson’s Reagent | Lawesson’s reagent, THF | 60°C, 8 h | 20–35 | Mono-thionated byproducts |

| Dipeptide Cyclization | DCC, TEA | High dilution, RT | 40–55 | Oligomerization |

| Solid-Phase Synthesis | Rink resin, TFA | Microwave, 15 min | 50–65 | HPLC purification needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.